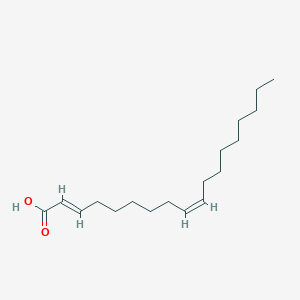

(2E,9Z)-Octadeca-2,9-dienoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(2E,9Z)-octadeca-2,9-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16+ |

InChI Key |

JUDVSKZBHCGCJO-WXYFSRDHSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on (2E,9Z)-Octadeca-2,9-dienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with the chemical formula C₁₈H₃₂O₂. As an isomer of linoleic acid, it belongs to the class of octadecadienoic acids, which are structurally diverse lipids with varied biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound, with a focus on its relevance in lipoxygenase-dependent metabolism.

Chemical Structure and Properties

The structure of this compound is defined by an eighteen-carbon chain containing two double bonds. The "2E" designation indicates a trans configuration of the double bond between the second and third carbon atoms, while "9Z" signifies a cis configuration for the double bond between the ninth and tenth carbon atoms. This specific stereochemistry influences its three-dimensional shape and, consequently, its interaction with enzymes and receptors.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₂ | - |

| Molecular Weight | 280.45 g/mol | [1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCCCCCCC/C=C\CCCCCCC/C=C/C(=O)O | - |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Inferred |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on its functional groups.

-

¹H NMR: Expected signals would include peaks for the vinyl protons of the trans and cis double bonds, allylic protons, methylene (B1212753) protons of the aliphatic chain, a terminal methyl group, and a carboxylic acid proton.

-

¹³C NMR: Resonances for the carboxyl carbon, the four sp² carbons of the double bonds, and the sp³ carbons of the methylene and methyl groups would be expected.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkenes, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of fatty acids.

Biological Context: Role in Lipoxygenase-Dependent Metabolism

This compound is noted for its involvement in research concerning lipoxygenase-dependent metabolism.[1][2][3] Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. These products are precursors to a wide range of bioactive lipid mediators known as oxylipins, which are involved in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

The metabolism of octadecadienoic acid isomers by LOXs can lead to the formation of various hydroxy, hydroperoxy, and keto derivatives. The specific products formed depend on the regiospecificity and stereospecificity of the lipoxygenase isozyme and the structure of the fatty acid substrate.

Below is a generalized diagram illustrating the initial steps of the lipoxygenase pathway for an octadecadienoic acid.

References

An In-depth Technical Guide to the Physical Properties of (2E,9Z)-Octadeca-2,9-dienoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the polyunsaturated fatty acid, (2E,9Z)-Octadeca-2,9-dienoic acid. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles essential information, including its molecular characteristics and predicted physicochemical properties. Furthermore, it details standardized experimental protocols for the determination of key physical attributes, offering a practical framework for researchers. The guide also visualizes the metabolic context of this fatty acid within the lipoxygenase pathway.

Core Physical and Chemical Properties

This compound is a polyunsaturated fatty acid with a molecular formula of C₁₈H₃₂O₂. Its involvement in lipoxygenase-dependent metabolism suggests its potential role in various physiological and pathological processes, making its physical properties of significant interest in drug development and biochemical research.[1][2]

Table 1: Summary of Physicochemical Data for Octadeca-2,9-dienoic Acid Isomers

| Property | Value | Source |

| Molecular Weight | 280.45 g/mol | MedChemExpress[1] |

| Molecular Formula | C₁₈H₃₂O₂ | MedChemExpress[1] |

| Computed XLogP3 | 6.3 - 7.1 | PubChem (for various isomers)[3][4] |

| Physical Description | Liquid (Predicted for general octadecadienoic acid) | PubChem[3] |

| Solubility | Soluble in ethanol (B145695) and DMSO (for 9(Z),11(E)-isomer) | LabSolutions |

Note: Experimental data for the specific (2E,9Z) isomer is scarce. The data presented for XLogP3 and physical description are based on computations for various octadecadienoic acid isomers available in the PubChem database. The solubility is reported for a different isomer and should be considered as an estimate.

Experimental Protocols for Physical Property Determination

For researchers seeking to determine the precise physical properties of this compound, the following established methodologies are recommended.

The melting point of a fatty acid can be determined using Differential Scanning Calorimetry (DSC), which provides a detailed melting profile.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument using a standard with a known melting point, such as indium.

-

Thermal Program:

-

Heat the sample to 80°C and hold for 5 minutes to ensure it is completely molten and to erase any previous thermal history.

-

Cool the sample at a controlled rate of 10°C/min down to -50°C.

-

Hold the sample at -50°C for 5 minutes to allow for complete crystallization.

-

Heat the sample from -50°C to 80°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is typically reported as the peak temperature of the melting endotherm. The onset and end temperatures of melting provide the melting range.[5]

For small sample volumes, the micro-boiling point method using a Thiele tube is a suitable technique.

Protocol: Micro-Boiling Point Determination

-

Apparatus Setup:

-

Place a small amount of the sample (a few drops) into a micro test tube (e.g., 6 x 50 mm).

-

Invert a sealed-end capillary tube and place it inside the micro test tube.

-

Attach the micro test tube to a thermometer using a rubber band.

-

Place the thermometer assembly into a Thiele tube filled with a high-boiling point, inert oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. This will induce convection currents in the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is continuous.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

The solubility of fatty acids can be assessed in various organic solvents.

Protocol: Solubility Determination in Organic Solvents

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, toluene, n-heptane).[7]

-

Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solute.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved fatty acid using a suitable analytical method, such as gas chromatography after derivatization to its methyl ester.[8]

Gas chromatography is a powerful technique for the analysis and quantification of fatty acids. Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC Analysis

-

Derivatization:

-

To a known amount of the fatty acid, add a solution of 6% H₂SO₄ in methanol.

-

Heat the mixture in a sealed tube at 100°C for 1-2 hours.

-

After cooling, add petroleum ether and water to the tube and vortex to extract the FAMEs into the organic layer.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial.[9]

-

-

GC-FID Analysis:

-

Column: Use a polar capillary column suitable for FAME analysis (e.g., a polyethylene (B3416737) glycol phase column).

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

-

Temperature Program: Implement a temperature gradient program appropriate for separating C18 fatty acid isomers.

-

Injection and Detection: Inject a small volume (e.g., 1 µL) of the FAME sample into the GC. The Flame Ionization Detector (FID) is commonly used for quantification.[10][11]

-

Identification: Identify the peak corresponding to the this compound methyl ester by comparing its retention time with that of a pure standard.

-

Biological Context: The Lipoxygenase Pathway

This compound is noted for its relevance in the study of lipoxygenase-dependent metabolism. Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of a variety of signaling molecules involved in inflammation and other physiological processes.

Experimental Workflow for Studying Lipoxygenase Metabolism

Caption: Workflow for analyzing the metabolism of this compound.

Lipoxygenase Signaling Pathway

Caption: Generalized lipoxygenase pathway showing the conversion of a polyunsaturated fatty acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Octadecadienoic Acid | C18H32O2 | CID 5312488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,11-Octadecadienoic acid, (9E,11Z)- | C18H32O2 | CID 5351472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. chymist.com [chymist.com]

- 7. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 8. acri.gov.tw [acri.gov.tw]

- 9. static.igem.org [static.igem.org]

- 10. aquaculture.ugent.be [aquaculture.ugent.be]

- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

An In-depth Technical Guide to (2E,9Z)-Octadeca-2,9-dienoic Acid and Related Octadecadienoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Spectroscopic Data of Representative Octadecadienoic Acid Isomers

Due to the limited availability of specific data for (2E,9Z)-Octadeca-2,9-dienoic acid, the following tables summarize the properties of other relevant and well-studied C18:2 isomers. This comparative data is essential for researchers working with this class of fatty acids.

Table 1: Physicochemical Properties of Selected Octadecadienoic Acid Isomers

| Property | 9,12-Octadecadienoic acid (Linoleic Acid) | (9E,12Z)-Octadecadienoic Acid | 6,9-Octadecadienoic acid (Z,Z) | 13-Oxo-9Z,11E-octadecadienoic acid |

| CAS Number | 60-33-3[3] | 2420-42-0[4] | 5312481 (for 6E,9E isomer)[5] | 54739-30-9[6][7] |

| Molecular Formula | C₁₈H₃₂O₂[3][8] | C₁₈H₃₂O₂[4] | C₁₈H₃₂O₂[5] | C₁₈H₃₀O₃[7] |

| Molecular Weight | 280.45 g/mol [3] | 280.5 g/mol [4] | 280.4 g/mol [5] | 294.4 g/mol [7] |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid[3] | (9E,12Z)-octadeca-9,12-dienoic acid[4] | (6Z,9Z)-octadeca-6,9-dienoic acid | (9Z,11E)-13-oxooctadeca-9,11-dienoic acid[7] |

Table 2: Spectroscopic Data for 9,12-Octadecadienoic Acid (Z,Z) (Linoleic Acid)

| Spectroscopic Data | Values |

| ¹H NMR | The ¹H NMR spectrum of 9,12-octadecadienoic acid (Z,Z) shows characteristic signals for the olefinic protons and the bis-allylic protons.[9] |

| ¹³C NMR | The ¹³C NMR spectrum provides distinct signals for the carboxylic acid carbon, the double bond carbons, and the aliphatic chain carbons.[9] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of the methyl ester derivative is commonly used for identification in GC-MS analysis.[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, isolation, and analysis of octadecadienoic acid isomers.

Synthesis of Conjugated Linoleic Acids (e.g., 9Z,11E- and 10E,12Z-octadecadienoic acids)

A common method for preparing conjugated linoleic acids is the alkali isomerization of linoleic acid.

Protocol: Alkali Isomerization of Linoleic Acid

-

Materials : Linoleic acid, potassium hydroxide (B78521) (KOH), ethylene (B1197577) glycol.

-

Procedure :

-

Dissolve linoleic acid in ethylene glycol in a reaction vessel.

-

Add a molar excess of potassium hydroxide.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to induce isomerization. The reaction temperature and time can be optimized to favor the formation of specific isomers.

-

After the reaction, cool the mixture and neutralize it with an acid.

-

Extract the fatty acids using an organic solvent.

-

The resulting mixture of isomers can be purified by chromatographic methods such as high-performance liquid chromatography (HPLC).[10]

-

Gas Chromatography (GC) Analysis of Octadecadienoic Acid Isomers

GC is a powerful technique for separating and identifying different isomers of octadecadienoic acid, typically after conversion to their methyl esters (FAMEs).

Protocol: GC Analysis of FAMEs

-

Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., cyanopropyl).

-

Sample Preparation : Convert the fatty acid sample to its methyl ester using a suitable derivatization agent (e.g., BF₃-methanol).

-

GC Conditions :

-

Injector Temperature : 250°C

-

Detector Temperature : 260°C

-

Oven Temperature Program : An initial temperature of 140°C, held for 5 minutes, then ramped to 240°C at a rate of 4°C/min, and held for 20 minutes.

-

Carrier Gas : Helium

-

-

Data Analysis : The elution order of the isomers can be used for their identification, often by comparison with known standards or by analyzing their equivalent chain lengths.[11]

Biological Signaling Pathways

Octadecadienoic acids are key players in various biological pathways, most notably the lipoxygenase (LOX) pathway, which is involved in inflammation and immune signaling.

The Lipoxygenase (LOX) Pathway

The LOX pathway involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid to produce a variety of bioactive lipid mediators.[12][13]

Key Steps in the Lipoxygenase Pathway:

-

Release of Fatty Acids : Polyunsaturated fatty acids, such as linoleic acid, are released from cell membranes by phospholipases.

-

Oxygenation by LOX : Lipoxygenases (e.g., 5-LOX, 12/15-LOX) incorporate molecular oxygen into the fatty acid backbone, forming hydroperoxy fatty acids. For linoleic acid, this results in the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[13][14]

-

Formation of Hydroxy Fatty Acids : The unstable hydroperoxy derivatives are rapidly reduced by peroxidases to more stable hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE).[14][15]

-

Downstream Metabolism : These hydroxy fatty acids can be further metabolized to other bioactive molecules or can act as signaling molecules themselves, modulating inflammatory responses and other cellular processes.[15]

The diagram below illustrates a simplified workflow for the analysis of octadecadienoic acid isomers from a biological sample.

Caption: General workflow for the analysis of octadecadienoic acid isomers.

The following diagram illustrates a simplified representation of the lipoxygenase pathway leading to the formation of HODEs from linoleic acid.

Caption: Simplified lipoxygenase pathway for linoleic acid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 6E,9E-Octadecadienoic acid | C18H32O2 | CID 5312481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9,12-Octadecadienoic Acid | C18H32O2 | CID 3931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

(2E,9Z)-Octadeca-2,9-dienoic Acid: A Comprehensive Technical Review of Its Elusive Natural Origins

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadeca-2,9-dienoic acid is a specific isomer of octadecadienoic acid that has been utilized in research contexts, particularly in the study of lipoxygenase-dependent metabolism. Despite the well-documented natural occurrence of a wide array of octadecadienoic acid isomers, a comprehensive review of the scientific literature reveals a notable absence of evidence for the isolation and identification of the (2E,9Z) isomer from a natural source. This technical guide provides an in-depth overview of the current state of knowledge, detailing the common isomers of octadecadienoic acid found in nature, the biosynthetic pathways responsible for their formation, and the analytical methodologies employed for their characterization. While a definitive natural source for this compound remains to be discovered, this document serves as a valuable resource for researchers investigating the potential existence, biosynthesis, and biological significance of this and other rare fatty acid isomers.

Introduction: The Landscape of Octadecadienoic Acids

Octadecadienoic acids (C18:2) are a class of fatty acids containing an 18-carbon chain with two double bonds. The seemingly subtle variations in the position and stereochemistry (cis/trans or Z/E) of these double bonds give rise to a vast number of isomers, each with potentially unique physical, chemical, and biological properties. Linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid) is the most well-known and abundant C18:2 fatty acid in nature, playing a crucial role as an essential fatty acid in mammals.

Other isomers, such as conjugated linoleic acids (CLAs) with conjugated double bond systems (e.g., rumenic acid, (9Z,11E)-octadeca-9,11-dienoic acid), have garnered significant research interest for their diverse biological activities. However, the specific isomer this compound has not been reported as a naturally occurring compound in the existing scientific literature. Its availability is primarily through chemical synthesis for research applications.

Known Natural Sources of Octadecadienoic Acid Isomers

While this compound itself has not been identified from natural sources, a variety of other isomers are found across the biological kingdoms. Understanding the distribution of these related compounds can provide context for the potential, albeit currently unproven, existence of the (2E,9Z) isomer.

| Isomer | Common Name | Natural Sources |

| (9Z,12Z)-Octadeca-9,12-dienoic acid | Linoleic Acid | Abundant in various plant oils (e.g., sunflower, soybean, corn), nuts, seeds, and animal fats. |

| (9Z,11E)-Octadeca-9,11-dienoic acid | Rumenic Acid | Found in the fat of ruminant animals (e.g., cattle, sheep) and dairy products. |

| (10E,12Z)-Octadeca-10,12-dienoic acid | - | A conjugated linoleic acid isomer found in dairy products and meat from ruminants. |

| (5Z,9Z)-Octadeca-5,9-dienoic acid | Taxoleic Acid | Identified in the seed oils of various plants, including those of the Taxus genus. |

| (9E,12E)-Octadeca-9,12-dienoic acid | Linoelaidic Acid | Formed during the industrial hydrogenation of vegetable oils; present in small amounts in some natural fats. |

Biosynthesis of Octadecadienoic Acids: Potential Pathways

The biosynthesis of C18:2 fatty acids is a well-studied process, primarily involving desaturase and elongase enzymes. The formation of various isomers, including those with trans double bonds, can occur through enzymatic and non-enzymatic mechanisms.

Enzymatic Pathways

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While they are primarily known for introducing hydroperoxy groups, their action can lead to the formation of various oxidized and rearranged fatty acid products. The specificity of different lipoxygenases could theoretically lead to the formation of uncommon double bond configurations.

Isomerases are another class of enzymes capable of shifting the position and stereochemistry of double bonds in fatty acids. Such enzymes are known to exist in certain bacteria and could be a potential source of unusual fatty acid isomers.

The following diagram illustrates a generalized pathway for the enzymatic modification of linoleic acid, which could potentially lead to various isomers.

Experimental Protocols for the Analysis of Octadecadienoic Acid Isomers

The identification and quantification of specific fatty acid isomers within a complex biological matrix require sophisticated analytical techniques. The protocols outlined below are fundamental to the study of fatty acid profiles and could be applied in the search for this compound.

Lipid Extraction

A standard method for extracting lipids from biological samples is the Bligh and Dyer method.

Protocol:

-

Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge the mixture to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation

For gas chromatography analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol:

-

Dissolve the extracted lipid in a solution of methanolic HCl or BF3-methanol.

-

Heat the mixture at 60-100°C for a specified time (e.g., 1-2 hours).

-

After cooling, add water and hexane (B92381) to the mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying different FAMEs.

Workflow: The following diagram illustrates the general workflow for GC-MS analysis of fatty acids.

Unraveling the Synthesis of (2E,9Z)-Octadeca-2,9-dienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2E,9Z)-Octadeca-2,9-dienoic acid, a polyunsaturated fatty acid, is a molecule of interest in the study of lipoxygenase-dependent metabolism. While its precise biological role and biosynthetic pathway are still under active investigation, this technical guide consolidates the current understanding of its formation, drawing parallels from known enzymatic reactions in fatty acid metabolism. This document provides a framework for researchers delving into the biosynthesis of this and related lipid molecules, offering insights into potential enzymatic players and experimental approaches.

Core Concepts in Biosynthesis

The biosynthesis of this compound is hypothesized to originate from common polyunsaturated fatty acid precursors, such as linoleic acid (9Z,12Z-octadecadienoic acid), through a series of enzymatic reactions. The key transformations involve the introduction of a hydroperoxide group by a lipoxygenase (LOX) enzyme, followed by subsequent modifications to yield the final product with its characteristic trans-2, cis-9 diene system.

The Lipoxygenase Pathway: The Initiating Step

The initial step in the proposed biosynthetic pathway is the action of a lipoxygenase (LOX) on a suitable C18 polyunsaturated fatty acid. LOX enzymes are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene moiety. In the context of linoleic acid, LOX can introduce a hydroperoxide group at either the C-9 or C-13 position, leading to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively.[1] The regioselectivity and stereospecificity of this reaction are dependent on the specific LOX isozyme and the reaction conditions, such as pH.[2]

Proposed Biosynthetic Pathway

While a definitive pathway for this compound has not been fully elucidated, a plausible sequence of enzymatic reactions can be postulated based on known biochemical transformations of fatty acid hydroperoxides.

Caption: Proposed biosynthetic pathway of this compound.

The formation of the trans-2 double bond is a critical and currently uncharacterized step. It is hypothesized that a putative isomerase or a dehydratase acts on the hydroperoxide intermediate. This enzyme would catalyze the rearrangement of the double bond and the elimination of the hydroperoxide group as water, leading to the formation of the conjugated diene system. The final step would likely involve a reductase to yield the carboxylic acid.

Experimental Protocols

To investigate the biosynthesis of this compound, a combination of enzymatic assays and analytical techniques is required.

Lipoxygenase Activity Assay

This protocol is designed to determine the activity of lipoxygenase, the enzyme proposed to catalyze the initial step in the biosynthesis.

Materials:

-

Linoleic acid (substrate)

-

Purified lipoxygenase or crude protein extract

-

Borate (B1201080) buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of linoleic acid in ethanol.

-

Prepare the reaction mixture containing borate buffer and the linoleic acid substrate.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.[3]

-

Calculate the enzyme activity based on the rate of change in absorbance.

Identification of Biosynthetic Products

This protocol outlines the steps for identifying the products of the enzymatic reaction, including the target molecule.

Materials:

-

Reaction mixture from the lipoxygenase assay

-

Organic solvents (e.g., diethyl ether, methanol)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Stop the enzymatic reaction by adding an organic solvent and acidifying the mixture.

-

Extract the lipid products using a suitable organic solvent.

-

Purify the extracted lipids using SPE to remove interfering substances.

-

Analyze the purified sample by HPLC to separate the different fatty acid isomers.[4]

-

Collect the fraction corresponding to the expected retention time of this compound.

-

Derivatize the collected fraction to fatty acid methyl esters (FAMEs) for GC-MS analysis to confirm the molecular weight and fragmentation pattern.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. The tables below are provided as templates for researchers to populate with their experimental data.

Table 1: Lipoxygenase Enzyme Kinetics

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Linoleic Acid | Data | Data |

| α-Linolenic Acid | Data | Data |

| Arachidonic Acid | Data | Data |

Table 2: Product Yield from in vitro Biosynthesis

| Precursor | Enzyme(s) Used | This compound Yield (%) | Other Products Identified |

| Linoleic Acid | Data | Data | Data |

| 9-HPODE | Data | Data | Data |

| 13-HPODE | Data | Data | Data |

Logical Workflow for Investigation

The following workflow illustrates a logical approach for researchers investigating the biosynthesis of this compound.

Caption: A logical workflow for investigating the biosynthesis of novel fatty acids.

Conclusion

The biosynthesis of this compound presents an intriguing area of research within the broader field of lipid metabolism. While the complete pathway remains to be fully elucidated, the involvement of a lipoxygenase-initiated cascade is strongly suggested. The technical guidance and experimental frameworks provided here offer a robust starting point for researchers to systematically investigate this pathway, identify the key enzymatic players, and quantify the biosynthetic output. Such studies will not only illuminate the fundamental biochemistry of this specific fatty acid but also contribute to a deeper understanding of the complex network of lipid signaling and metabolism.

References

The Biological Role of (2E,9Z)-Octadeca-2,9-dienoic Acid in Insects: A Review of Current Scientific Literature

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological role of (2E,9Z)-Octadeca-2,9-dienoic acid in insects. Despite extensive searches of chemical and biological databases, there is currently no published research detailing its function as a pheromone, semiochemical, or its involvement in any specific physiological or metabolic pathways within this class of organisms.

While the broader family of octadecanoids and other fatty acids are known to play crucial roles in insect biology, information pertaining to the specific (2E,9Z) isomer is conspicuously absent. This technical guide aims to summarize the current state of knowledge, or lack thereof, and to contextualize the potential areas of future research for scientists, researchers, and drug development professionals.

General Roles of Fatty Acids in Insects

Fatty acids are fundamental to numerous biological processes in insects. They are integral components of cell membranes, serve as a primary source of metabolic energy, and are precursors for a variety of signaling molecules. Key functions of fatty acids in insects include:

-

Cuticular Integrity: Free fatty acids are essential components of the insect cuticle, providing a waterproof barrier that prevents desiccation.[1]

-

Energy Metabolism: Lipids, in the form of triacylglycerols, are a major energy reserve, crucial for sustained activities like flight and for survival during non-feeding stages such as metamorphosis.[1]

-

Thermal Adaptation: The composition of fatty acids in cell membranes can be altered in response to temperature changes, affecting membrane fluidity and ensuring proper cellular function in varying thermal environments.[1]

-

Immunity: Certain polyunsaturated fatty acids are precursors to eicosanoids, signaling molecules that mediate immune responses to pathogens.

-

Reproduction: Fatty acids are vital for oogenesis and the overall reproductive success of insects.[1]

Octadecanoids and Related Compounds in Insects

Various isomers of octadecadienoic acid and related C18 fatty acids have been identified as important semiochemicals in insects, primarily as sex pheromones. For instance, various octadecadienals and octadecadienols are known pheromone components for species within the Sesiidae family (clearwing moths). However, the specific isomer this compound has not been identified as a pheromone or any other type of signaling molecule in insects to date.

It is important to distinguish the direct role of fatty acids within insects from the "octadecanoid pathway" in plants. This well-studied pathway in plants involves 18-carbon fatty acids and is a key component of the plant's defense response against herbivorous insects. This is a plant-based defense mechanism and does not describe a physiological role of these acids within the insects themselves.

This compound: Commercial Availability and Research Context

This compound is commercially available from chemical suppliers for research purposes.[2][3] It is often marketed for research into lipoxygenase-dependent metabolism.[2][3] However, the primary research associated with this is in the context of plant physiology, specifically the metabolism of storage lipids in germinating sunflower cotyledons.[2] There is no indication from the available literature that this compound has been studied in an insect model.

Conclusion and Future Directions

The absence of scientific literature on the biological role of this compound in insects presents both a challenge and an opportunity. It is possible that this specific isomer does not have a significant, specialized role in insect biology, or its role has yet to be discovered.

For researchers, scientists, and drug development professionals, this knowledge gap suggests several avenues for future investigation:

-

Screening for Presence: Initial studies could focus on comprehensive lipidomic analyses of various insect species to determine if this compound is naturally present in insect tissues.

-

Bioassays for Semiochemical Activity: If the compound is identified, electrophysiological and behavioral bioassays could be conducted to screen for any pheromonal or other semiochemical activity.

-

Metabolic Studies: Investigating the metabolism of exogenously applied this compound in insects could reveal potential metabolic pathways and physiological effects.

Until such research is conducted and published, any discussion of the biological role of this compound in insects remains speculative. The creation of detailed data tables, experimental protocols, and signaling pathway diagrams, as originally requested, is not possible based on the current body of scientific knowledge.

References

(2E,9Z)-Octadeca-2,9-dienoic Acid: An Examination of its Role as a Putative Pheromone Component

A comprehensive review of available scientific literature reveals no direct evidence to support the classification of (2E,9Z)-Octadeca-2,9-dienoic acid as a pheromone component in any insect species or other organism. Extensive searches of chemical databases, biological research articles, and entomological literature have failed to identify any instance of this specific isomer being isolated from an organism and identified as a semiochemical involved in communication.

While the user's request was for an in-depth technical guide on this compound's role as a pheromone, the absence of foundational data precludes the creation of such a document. This whitepaper will instead detail the current scientific understanding of this compound, explore the roles of other octadecadienoic acid isomers in insect communication, and outline the standard experimental workflows used in pheromone identification.

Chemical Identity and Known Biological Relevance

This compound is a polyunsaturated fatty acid with the molecular formula C₁₈H₃₂O₂. Its chemical structure is characterized by an 18-carbon chain with two double bonds: one in the trans (E) configuration at the second carbon and another in the cis (Z) configuration at the ninth carbon.

Currently, the primary documented application of this compound is as a research chemical for studies on lipoxygenase-dependent metabolism.[1][2] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the formation of a variety of biologically active lipid mediators. There is no indication in the available literature that this metabolic research is linked to pheromone biosynthesis or function.

Octadecadienoic Acid Isomers as Pheromones

While this compound itself is not a known pheromone, other isomers of octadecadienoic acid and its derivatives (such as alcohols, acetates, and aldehydes) are well-established as pheromone components in a variety of insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, various isomers of 2,13-octadecadienal and 3,13-octadecadienal have been identified as sex pheromones in clearwing moths (Sesiidae).

The specific geometry (E/Z configuration) and position of the double bonds are critical for the biological activity of these pheromones. Even minor changes to the chemical structure can render the compound inactive or even inhibitory. This high degree of specificity underscores the importance of precise identification in pheromone research.

General Experimental Protocol for Pheromone Identification

The identification of a new pheromone component is a rigorous process that involves several key experimental stages. The following is a generalized workflow that would be applied to identify a compound like this compound as a pheromone.

Pheromone Gland Extraction and Analysis

The initial step involves the extraction of volatile chemicals from the pheromone-producing gland of the insect. This is typically done using a solvent wash or solid-phase microextraction (SPME). The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual chemical components.

Electrophysiological Bioassays

To determine which of the identified compounds are detected by the insect's antennae, electroantennography (EAG) or single-sensillum recording (SSR) is employed. These techniques measure the electrical response of the antennal olfactory neurons to stimulation with specific compounds. A significant response to a particular compound suggests it may be a pheromone component.

Chemical Synthesis and Behavioral Bioassays

Once a candidate pheromone is identified, it is chemically synthesized to obtain a pure standard. This synthetic compound is then used in behavioral bioassays to confirm its biological activity. These assays can range from simple laboratory-based olfactometer tests to more complex wind tunnel and field trapping experiments. A positive behavioral response, such as attraction or mating behavior, confirms the compound's role as a pheromone.

A logical workflow for pheromone identification is illustrated in the diagram below.

References

(2E,9Z)-Octadeca-2,9-dienoic Acid: A Technical Guide to its Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadeca-2,9-dienoic acid is a specific isomer of octadecadienoic acid, a polyunsaturated fatty acid. While its natural occurrence and isolation have not been extensively documented in scientific literature, it is recognized for its role in the study of lipoxygenase-dependent metabolism. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, methods for its characterization, and its putative role within the broader context of lipid signaling pathways. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from related compounds and established chemical principles to serve as a foundational resource for researchers.

Introduction

Octadecadienoic acids, a class of fatty acids with an 18-carbon chain and two double bonds, are integral components of biological systems. The specific geometry and position of these double bonds give rise to a vast number of isomers, each with potentially unique biological activities. This compound is one such isomer, characterized by a trans double bond at the 2-position and a cis double bond at the 9-position. While its definitive discovery and isolation from a natural source are not well-documented, its availability from commercial suppliers underscores its utility in research, particularly in elucidating the intricacies of lipoxygenase pathways.[1][2][3]

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) to produce a variety of bioactive lipid mediators. These pathways are implicated in a range of physiological and pathological processes, including inflammation, immunity, and cancer. The study of specific fatty acid isomers like this compound is crucial for understanding the substrate specificity and downstream signaling cascades of these enzymatic pathways.

This guide aims to provide a detailed technical overview of this compound, covering its chemical synthesis, characterization, and biological significance.

Plausible Retrosynthetic Analysis and Synthesis Protocol

Given the absence of a published synthesis for this compound, a plausible retrosynthetic pathway is proposed based on established methodologies for the stereoselective synthesis of non-conjugated dienoic acids. The key challenges in the synthesis are the stereospecific construction of the (E)-alkene at the C2-C3 position and the (Z)-alkene at the C9-C10 position.

A logical approach involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction for the formation of the α,β-unsaturated ester and an acetylide coupling followed by a stereoselective reduction for the Z-alkene.

Plausible Retrosynthetic Analysis:

Caption: Plausible retrosynthetic analysis for this compound.

Proposed Experimental Protocol:

This protocol is a hypothetical sequence of reactions based on standard organic chemistry transformations. Yields and specific reaction conditions would require experimental optimization.

Step 1: Synthesis of Heptadec-7-yn-1-ol

-

Deprotonation of 1-Decyne: To a solution of 1-decyne in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium dropwise. Allow the mixture to warm to 0 °C and stir for 30 minutes.

-

Alkylation: Cool the solution back to -78 °C and add a solution of 7-bromoheptan-1-ol (or a protected version thereof) in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting heptadec-7-yn-1-ol by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (Z)-Heptadec-7-en-1-ol

-

Lindlar Reduction: Dissolve heptadec-7-yn-1-ol in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane). Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature. Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

-

Purification: Purify the (Z)-heptadec-7-en-1-ol by column chromatography.

Step 3: Synthesis of (Z)-Heptadec-7-enal

-

Oxidation: To a solution of (Z)-heptadec-7-en-1-ol in dichloromethane, add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use a Swern oxidation protocol.

-

Workup: After the reaction is complete, quench appropriately and purify the resulting (Z)-heptadec-7-enal by column chromatography.

Step 4: Synthesis of Methyl (2E,9Z)-octadeca-2,9-dienoate

-

Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride in anhydrous THF, add triethyl phosphonoacetate dropwise at 0 °C. Stir until hydrogen evolution ceases.

-

Aldehyde Addition: Add a solution of (Z)-heptadec-7-enal in THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Workup: Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the resulting methyl (2E,9Z)-octadeca-2,9-dienoate by column chromatography.

Step 5: Synthesis of this compound

-

Hydrolysis: Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide (B78521) and stir at room temperature.

-

Workup: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Physicochemical Properties and Characterization

The following table summarizes the expected physicochemical properties of this compound. Spectroscopic data are representative and would need to be confirmed by experimental analysis.

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₂ |

| Molecular Weight | 280.45 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 14599-63-8 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.97 (dt, J = 15.6, 7.0 Hz, 1H), 5.81 (d, J = 15.6 Hz, 1H), 5.42-5.28 (m, 2H), 2.22 (q, J = 7.0 Hz, 2H), 2.08-1.98 (m, 4H), 1.48-1.20 (m, 14H), 0.88 (t, J = 6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 149.8, 130.5, 129.8, 122.0, 32.5, 31.9, 29.6, 29.3, 29.2, 29.1, 28.9, 27.2, 22.7, 14.1 |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 279.23 |

Biological Context: Role in Lipoxygenase Pathways

This compound is implicated in the study of lipoxygenase (LOX) pathways.[1][2] LOX enzymes introduce molecular oxygen into polyunsaturated fatty acids like linoleic acid and arachidonic acid, leading to the formation of hydroperoxy fatty acids. These intermediates are then converted into a diverse array of signaling molecules, including leukotrienes, lipoxins, and other oxylipins. These molecules are key mediators of inflammation and immune responses.

The metabolism of octadecadienoic acids by LOX is complex, with different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibiting distinct positional and stereo-selectivity. The specific role of the (2E,9Z) isomer as either a substrate, product, or modulator of these enzymes is an area of active research. Its non-conjugated diene structure suggests it may be a substrate for LOX, which typically acts on 1,4-diene systems.

Caption: Generalized Lipoxygenase (LOX) Signaling Pathway.

Conclusion

This compound represents a specific and intriguing isomer within the broad class of octadecadienoic acids. While its natural origins remain to be fully elucidated, its utility as a research tool for investigating lipoxygenase-dependent metabolism is clear. This guide provides a foundational understanding of this compound, including a plausible synthetic strategy and its biological context. Further research is warranted to uncover the precise biological roles of this and other rare fatty acid isomers, which may hold the key to novel therapeutic interventions in a variety of diseases. The detailed experimental validation of the proposed synthesis and the exploration of its interactions with specific lipoxygenase isoforms will be critical next steps in advancing our knowledge of this molecule.

References

Spectroscopic and Metabolic Profile of (2E,9Z)-Octadeca-2,9-dienoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

IUPAC Name: (2E,9Z)-Octadeca-2,9-dienoic acid

-

Molecular Formula: C₁₈H₃₂O₂

-

Molecular Weight: 280.45 g/mol

-

Structure: A carboxylic acid with an 18-carbon chain containing a trans double bond at the C2 position and a cis double bond at the C9 position.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the chemical structure and established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy for unsaturated fatty acids.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~6.9-7.1 | Doublet of Triplets | 1H | H-3 (trans) |

| ~5.7-5.9 | Doublet | 1H | H-2 (trans) |

| ~5.3-5.5 | Multiplet | 2H | H-9, H-10 (cis) |

| ~2.2-2.3 | Quartet | 2H | H-4 |

| ~2.0-2.1 | Multiplet | 4H | H-8, H-11 (allylic) |

| ~1.2-1.6 | Multiplet | 16H | Methylene chain (-CH₂-) |

| ~0.8-0.9 | Triplet | 3H | H-18 (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~179-181 | C-1 (-COOH) |

| ~148-150 | C-3 |

| ~129-131 | C-9, C-10 |

| ~121-123 | C-2 |

| ~32-35 | C-4, C-8, C-11 |

| ~22-32 | Other Methylene Carbons |

| ~14 | C-18 (-CH₃) |

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 280 | [M]⁺ (Molecular Ion) |

| 263 | [M-OH]⁺ |

| 235 | [M-COOH]⁺ |

| various | Characteristic fragmentation pattern of the hydrocarbon chain |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 2850-2960 | C-H stretch (alkane) |

| ~1710 | C=O stretch (conjugated carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

| ~1465 | C-H bend (methylene) |

| ~1210-1320 | C-O stretch |

| ~965 | =C-H bend (trans) |

| ~720 | =C-H bend (cis) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise proton and carbon chemical environments, which is essential for confirming the isomeric purity and structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the fatty acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information through fragmentation patterns.

Methodology:

-

Sample Preparation and Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid is often derivatized to a more volatile ester (e.g., a methyl ester or pentafluorobenzyl ester) to improve chromatographic performance.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary.[3][4]

-

Chromatographic Separation (if applicable):

-

GC: Use a non-polar or medium-polarity capillary column. Program the oven temperature to achieve good separation from any impurities.

-

LC: Use a reversed-phase column (e.g., C8 or C18) with a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small amount of acid or base to improve peak shape).[3][4]

-

-

Ionization:

-

GC-MS: Electron Ionization (EI) is common for generating fragment-rich spectra. Chemical Ionization (CI) can be used to enhance the molecular ion peak.[5]

-

LC-MS: Electrospray Ionization (ESI) is typically used, often in negative ion mode to detect the [M-H]⁻ ion.

-

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high mass accuracy.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features, such as the positions of the double bonds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C=C stretch, and the C-H bends for the trans and cis double bonds.[6][7][8]

Visualization of Pathways and Workflows

Lipoxygenase Pathway

This compound, as an isomer of linoleic acid, is a potential substrate for lipoxygenase (LOX) enzymes. The LOX pathway is critical in the generation of inflammatory mediators.[9][10][11]

Caption: Metabolic conversion of octadecadienoic acid by the lipoxygenase enzyme.

Experimental Workflow for Spectroscopic Analysis

The structural elucidation of a fatty acid like this compound follows a logical progression of analytical techniques.

Caption: A typical workflow for the spectroscopic analysis of a fatty acid.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Octadeca-2,9-dienoic Acid Isomers: A Technical Guide for Researchers

Introduction

Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid whose biological activity is intrinsically linked to its stereochemistry. The presence of two double bonds at the 2- and 9-positions gives rise to four possible geometric isomers: (2E,9Z), (2Z,9Z), (2E,9E), and (2Z,9E). Each of these stereoisomers possesses a unique three-dimensional structure that can dictate its interaction with enzymes and receptors, thereby influencing its metabolic fate and signaling properties. This technical guide provides an in-depth overview of the stereochemistry of octadeca-2,9-dienoic acid isomers, including proposed stereoselective synthetic routes, detailed experimental protocols, comprehensive quantitative data, and an exploration of their biological significance, particularly in the context of lipoxygenase metabolism.

Stereoisomers of Octadeca-2,9-dienoic Acid

The four geometric isomers of octadeca-2,9-dienoic acid are depicted below. The geometry of the double bond at the C-2 position (α,β-unsaturated) and the isolated double bond at the C-9 position significantly impacts the overall shape of the molecule.

-

(2E,9Z)-octadeca-2,9-dienoic acid

-

(2Z,9Z)-octadeca-2,9-dienoic acid

-

(2E,9E)-octadeca-2,9-dienoic acid

-

(2Z,9E)-octadeca-2,9-dienoic acid

Stereoselective Synthesis: Proposed Methodologies

The stereoselective synthesis of each isomer requires a modular approach, typically involving the coupling of two key fragments: a C9-alkenyl unit with the desired stereochemistry and a C2-unsaturated carboxylic acid precursor. The Wittig reaction and its modifications are powerful tools for achieving the desired stereocontrol.

A generalized synthetic workflow is presented below:

An In-depth Technical Guide to the Lipoxygenase-Dependent Metabolism of Polyunsaturated Fatty acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2][3] These enzymes catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene motif, leading to the formation of a wide array of bioactive lipid mediators.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of LOX-dependent PUFA metabolism, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of inflammation, immunology, and cancer biology.

The products of LOX-catalyzed reactions, which include leukotrienes, lipoxins, resolvins, and hydroxyeicosatetraenoic acids (HETEs), are potent signaling molecules involved in a multitude of physiological and pathological processes.[1][4] Dysregulation of LOX pathways has been implicated in a variety of inflammatory diseases such as asthma, atherosclerosis, and arthritis, as well as in the development and progression of certain cancers.[1][4] Consequently, lipoxygenases have emerged as promising therapeutic targets for the development of novel anti-inflammatory and anti-cancer agents.

This guide will delve into the major mammalian LOX isoforms, namely 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX), detailing their substrate specificities, the enzymatic pathways they initiate, and the biological functions of their downstream metabolites. Furthermore, we will provide a structured compilation of quantitative data, including enzyme kinetic parameters and physiological concentrations of key metabolites. Detailed experimental protocols for the assessment of LOX activity and the analysis of its products are also presented to facilitate the practical investigation of this important metabolic pathway.

Core Signaling Pathways

The metabolism of polyunsaturated fatty acids by lipoxygenases is a complex and branched process. The initial step involves the abstraction of a hydrogen atom and the insertion of molecular oxygen to form a hydroperoxy fatty acid. These unstable intermediates are then further metabolized by a variety of enzymes to generate a diverse array of bioactive lipids. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways for the metabolism of arachidonic acid by 5-LOX, 12-LOX, and 15-LOX.

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a critical inflammatory cascade that leads to the production of leukotrienes, potent mediators of asthma and allergic reactions. The pathway is initiated by the action of 5-LOX on arachidonic acid, which is presented to the enzyme by the 5-lipoxygenase-activating protein (FLAP).

Caption: The 5-Lipoxygenase pathway for arachidonic acid metabolism.

12-Lipoxygenase (12-LOX) Pathway

The 12-LOX pathway generates 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins, which are involved in processes such as inflammation, thrombosis, and insulin (B600854) secretion. There are two main isoforms of 12-LOX: the platelet-type (p12-LOX) and the leukocyte-type (l12-LOX).

References

- 1. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethylene-Interrupted Fatty Acids in Cellular Function and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethylene-interrupted fatty acids (DMIFA), also known as non-methylene-interrupted fatty acids (NMIFA), represent a unique class of lipids characterized by double bonds separated by more than a single methylene (B1212753) group. Predominantly found in marine invertebrates such as sponges and mollusks, as well as in some terrestrial plants, these fatty acids exhibit distinct structural properties that confer significant and diverse biological functions. This technical guide provides a comprehensive overview of the core functions of DMIFA, detailing their roles in membrane architecture, cellular signaling, and their potential as therapeutic agents. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development in this promising field.

Core Functions and Biological Significance

DMIFA play a crucial role in maintaining cellular homeostasis and have demonstrated potent bioactivities. Their unique chemical structure, which deviates from the typical methylene-interrupted pattern of common polyunsaturated fatty acids (PUFAs), is central to their function.

Structural Role in Biological Membranes

One of the primary functions of DMIFA is their incorporation into the phospholipids (B1166683) of cellular membranes. This integration has profound effects on the biophysical properties of the membrane. The atypical spacing of their double bonds imparts a unique conformation that is believed to enhance membrane fluidity.[1][2] Furthermore, this structural feature provides a higher degree of resistance to oxidative stress and enzymatic degradation by lipases compared to conventional PUFAs.[3][4] This increased stability is critical for organisms living in environments prone to oxidative challenges.

Modulation of Lipid Metabolism

Evidence suggests that DMIFA can influence lipid metabolism. For instance, studies on sciadonic acid (a DMIFA found in Torreya nucifera seed oil) in rats have shown a reduction in plasma and hepatic triacylglycerol levels.[5] This indicates that DMIFA may play a role in regulating lipid synthesis and storage, a function that warrants further investigation for its potential in managing metabolic disorders.

Pharmacological Activities

A significant area of interest for drug development professionals is the potent pharmacological activity exhibited by certain DMIFA, particularly the long-chain Δ5,9 fatty acids often referred to as demospongic acids.[4][5][6]

-

Anticancer Activity: A primary mechanism of the anticancer effect of demospongic acids is their ability to inhibit topoisomerase I.[4][7][8] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.

-

Antiplasmodial Activity: Certain DMIFA have also demonstrated promising activity against the malaria parasite, Plasmodium falciparum, highlighting their potential as a source for novel antimalarial drugs.[4]

Quantitative Data on DMIFA

The concentration and activity of DMIFA can vary significantly between species and even different tissues within an organism. The following tables summarize key quantitative data gathered from various studies.

| Fatty Acid | Organism/Cell Line | Tissue/Lipid Class | Concentration/Activity | Reference |

| 22:2 NMI | Mytilus edulis (Blue mussel) | Polar lipids | Variable (dependent on environmental conditions) | [9] |

| 22:2 NMI | Crassostrea virginica (Oyster) | Polar lipids | Variable (dependent on environmental conditions) | [9] |

| Δ5,9 DMIFA | Marine Sponges (Demospongiae) | Total fatty acids | Can be up to tens of percent of total fatty acids | [6] |

| Petroselinic acid (C18:1) | - | - | IC50 for Topoisomerase I: Potent inhibitor | [7][8] |

| Vaccenic acid (C18:1) | - | - | IC50 for Topoisomerase I: Potent inhibitor | [7][8] |

| Arachidic acid (C20:0) | - | - | IC50 for Topoisomerase I: 950 µM (weak inhibition) | [7] |

| Compound | Cell Line | IC50 Value | Reference |

| Compound 30a | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 µM | [10] |

| Compound 30a | MCF-7 (Breast Cancer) | 9.59 ± 0.7 µM | [10] |

| Compound 30a | T-47D (Breast Cancer) | 10.10 ± 0.4 µM | [10] |

| Goniothalamin | Various Cancer Cell Lines | 0.62±0.06 to 2.01±0.28 µg/ml (after 72h) | [11] |

Experimental Protocols

To facilitate further research into the functions of DMIFA, this section provides detailed methodologies for key experiments.

Analysis of DMIFA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the extraction, derivatization, and analysis of DMIFA from biological samples.

a. Lipid Extraction (Folch Method)

-

Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution.

-

Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform phase contains the lipids.

-

Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

b. Saponification and Methylation

-

To the dried lipid extract, add a solution of 0.5 M KOH in methanol.

-

Heat the mixture at 100°C for 5-10 minutes to saponify the fatty acids.

-

Cool the sample and add 14% boron trifluoride (BF3) in methanol.

-

Heat again at 100°C for 5-10 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

-

Cool the sample and add a saturated NaCl solution and hexane (B92381).

-

Vortex the mixture and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

c. GC-MS Analysis

-

Inject the FAMEs dissolved in hexane into a gas chromatograph equipped with a polar capillary column (e.g., a wax column).

-

Use a temperature program that allows for the separation of different FAMEs based on their chain length and degree of unsaturation.

-

The eluting compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

Topoisomerase I Inhibition Assay

This assay determines the ability of DMIFA to inhibit the activity of topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the DMIFA to be tested (dissolved in a suitable solvent like DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of DMIFA on cancer cell lines.[12][13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the DMIFA for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Membrane Fluidity Assay using DPH Fluorescence Anisotropy

This method measures changes in membrane fluidity upon incorporation of DMIFA.[1][2][16][17][18]

-

Probe Labeling: Incubate liposomes or isolated cell membranes with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH incorporates into the hydrophobic core of the lipid bilayer.

-

DMIFA Incorporation: Introduce the DMIFA to the labeled membranes.

-

Fluorescence Anisotropy Measurement: Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy of DPH. Excite the sample with vertically polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

-

Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Signaling Pathways and Molecular Interactions

The biological effects of DMIFA are mediated through their interaction with key cellular components and signaling pathways.

Topoisomerase I Inhibition and Apoptosis Induction

Long-chain Δ5,9 DMIFA act as potent inhibitors of topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, they prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks can be converted to double-strand breaks during DNA replication, which are highly cytotoxic and trigger the apoptotic cascade, ultimately leading to cancer cell death.

Potential Interaction with Nuclear Receptors and Kinase Signaling Cascades

Fatty acids are known ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[3][19][20][21] It is plausible that DMIFA can also bind to and modulate the activity of these receptors, thereby influencing gene expression related to lipid homeostasis.

Furthermore, fatty acids can impact major signaling pathways like the PI3K/Akt and MAPK cascades, which are central to cell growth, proliferation, and survival.[22][23][24][25][26] While direct evidence for DMIFA is still emerging, their structural similarity to other signaling lipids suggests they could modulate these pathways, potentially contributing to their observed anticancer effects.

Experimental Workflow for DMIFA Research

The investigation of DMIFA function typically follows a multi-step workflow, from initial discovery and characterization to the elucidation of their biological activity and mechanism of action.

Conclusion

Dimethylene-interrupted fatty acids are a fascinating and functionally significant class of lipids. Their unique structural properties not only contribute to the stability and fluidity of cellular membranes but also endow them with potent pharmacological activities. The ability of certain DMIFA to inhibit topoisomerase I positions them as promising leads for the development of novel anticancer therapies. Further research into their interactions with other cellular signaling pathways and their role in lipid metabolism is likely to uncover additional therapeutic applications. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of these remarkable molecules and harnessing their potential for human health.

References

- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demospongic Acids Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of topoisomerases by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medic.upm.edu.my [medic.upm.edu.my]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. PPARs: Nuclear Receptors Controlled by, and Controlling, Nutrient Handling through Nuclear and Cytosolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]